molecular formula C15H13NO2 B13814469 1-Benzoyl-2-indolinol CAS No. 22397-24-6

1-Benzoyl-2-indolinol

Cat. No.: B13814469
CAS No.: 22397-24-6
M. Wt: 239.27 g/mol
InChI Key: KDAUSFJNCBMMDE-UHFFFAOYSA-N
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Description

1-Benzoyl-2-indolinol is an organic compound with the molecular formula C15H13NO2 It is a derivative of indoline, featuring a benzoyl group attached to the nitrogen atom of the indoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyl-2-indolinol can be synthesized through various methods. One common approach involves the palladium-catalyzed cyclization of N-(2-allylphenyl)benzamide. This method utilizes palladium (II) as a catalyst and involves C-H functionalization to produce substituted N-benzoylindole . Another method involves the reduction of indole derivatives followed by benzoylation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-2-indolinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxoindolinone derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products: The major products formed from these reactions include various substituted indolinol derivatives, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

1-Benzoyl-2-indolinol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzoyl-2-indolinol involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, influencing their activity. This compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

    Indoline: A bicyclic organic compound with a similar structure but lacking the benzoyl group.

    Indole: Another bicyclic compound with a fused benzene and pyrrole ring, differing in its electronic properties.

    Benzoylindole: A compound with a benzoyl group attached to an indole ring, similar in structure but with different reactivity.

Uniqueness: 1-Benzoyl-2-indolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

22397-24-6

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

(2-hydroxy-2,3-dihydroindol-1-yl)-phenylmethanone

InChI

InChI=1S/C15H13NO2/c17-14-10-12-8-4-5-9-13(12)16(14)15(18)11-6-2-1-3-7-11/h1-9,14,17H,10H2

InChI Key

KDAUSFJNCBMMDE-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)C3=CC=CC=C3)O

Origin of Product

United States

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